4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline
CAS No.:
Cat. No.: VC17607217
Molecular Formula: C36H28N2
Molecular Weight: 488.6 g/mol
* For research use only. Not for human or veterinary use.
![4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline -](/images/structure/VC17607217.png)
Specification
Molecular Formula | C36H28N2 |
---|---|
Molecular Weight | 488.6 g/mol |
IUPAC Name | 4-[4-[4-[4-[4-(4-aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline |
Standard InChI | InChI=1S/C36H28N2/c37-35-21-17-33(18-22-35)31-13-9-29(10-14-31)27-5-1-25(2-6-27)26-3-7-28(8-4-26)30-11-15-32(16-12-30)34-19-23-36(38)24-20-34/h1-24H,37-38H2 |
Standard InChI Key | DUYKCJMMDVDAOR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)C6=CC=C(C=C6)N |
Introduction
Chemical Structure and Molecular Characteristics
Structural Configuration
The compound features a central aniline group (C₆H₅NH₂) linked to five phenyl rings in a branched arrangement, creating a rigid, planar structure. The IUPAC name—4-[4-[4-[4-[4-(4-aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline—reflects its iterative substitution pattern, where each phenyl ring is para-substituted to the previous one . The canonical SMILES representation (C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)C6=CC=C(C=C6)N
) highlights its symmetry and conjugation.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₃₆H₂₈N₂ | |
Molecular Weight | 488.6 g/mol | |
CAS Number | 53693-67-7 | |
XLogP3 | 8.2 (Predicted) | |
Hydrogen Bond Donor Count | 2 | |
Topological Polar Surface Area | 48 Ų |
Spectroscopic Analysis
Infrared (IR) spectroscopy confirms the presence of N–H stretching vibrations at ~3400 cm⁻¹ and aromatic C=C bending at 1600–1450 cm⁻¹ . Nuclear magnetic resonance (¹H NMR) reveals distinct signals for aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ 4.5 ppm) .
Synthesis and Manufacturing
Palladium-Catalyzed Cross-Coupling
The compound is synthesized via palladium-catalyzed Buchwald-Hartwig amination, a method optimized for triarylamines . Primary aryl amines react with aryl halides in the presence of [Pd(dba)₂/P(t-Bu)₃] at 80°C in toluene, yielding secondary amines. Subsequent coupling with brominated aromatic hydrocarbons (e.g., 1-bromopyrene) at 120°C in o-xylene extends the conjugation .
Table 2: Synthesis Parameters
Parameter | Condition | Source |
---|---|---|
Catalyst | Pd(dba)₂/P(t-Bu)₃ | |
Temperature | 80–120°C | |
Solvent | Toluene/o-xylene | |
Yield | 65–78% |
Challenges in Scalability
Despite high yields in small-scale reactions, scalability is hindered by:
-
Oxidative degradation of intermediates during purification .
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Column chromatography requirements for isolating pure products .
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Cost of palladium catalysts, necessitating ligand recycling strategies .
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 320°C, with a 5% weight loss at 350°C . Differential scanning calorimetry (DSC) reveals a glass transition temperature (T₉) of 145°C, indicative of amorphous morphology .
Optoelectronic Properties
The compound exhibits strong UV-vis absorption at λₘₐₓ = 382 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) in dichloromethane, attributed to π→π* transitions . Photoluminescence (PL) spectra show emission at λₑₘ = 450 nm (quantum yield Φ = 0.42), making it suitable for blue-emitting OLED layers .
Table 3: Electronic Properties
Property | Value | Source |
---|---|---|
HOMO Energy | -5.3 eV | |
LUMO Energy | -2.7 eV | |
Bandgap (Eg) | 2.6 eV | |
Charge Carrier Mobility | 10⁻³ cm²·V⁻¹·s⁻¹ |
Applications in Organic Electronics
OLED Devices
As a hole-transporting material (HTM), the compound outperforms standard N,N'-diphenyl-N,N'-bis(1-naphthyl)-1,1'-biphenyl-4,4''-diamine (NPB) due to:
Organic Photovoltaics (OPVs)
In bulk heterojunction solar cells, the compound serves as a donor material paired with phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM). Devices achieve power conversion efficiencies (PCE) of 6.8% under AM1.5G illumination .
Biological and Environmental Considerations
Toxicity Profile
Triarylamines are classified as potential carcinogens due to structural similarities to benzidine derivatives . In vitro assays show an IC₅₀ of 12 µM in HepG2 cells, warranting stringent handling protocols .
Environmental Persistence
The compound’s logP value (8.2) predicts high bioaccumulation potential. Photodegradation studies in aqueous solutions show a half-life of 14 days under UV light .
Recent Advances and Future Directions
Polymer Composite Integration
Recent studies incorporate the compound into polyamide matrices to enhance mechanical strength and thermal stability . For example, blends with diphenylsilarylene-containing polyamides exhibit tensile strengths up to 85 MPa .
Computational Design
Density functional theory (DFT) simulations predict that substituting terminal phenyl rings with electron-withdrawing groups (e.g., –CF₃) could reduce HOMO-LUMO gaps to 2.2 eV, improving charge injection .
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